molecular formula C14H11ClO2 B321680 2-Chlorophenyl 4-methylbenzoate

2-Chlorophenyl 4-methylbenzoate

Cat. No.: B321680
M. Wt: 246.69 g/mol
InChI Key: SHDNIUHQTKMTGG-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-methylbenzoate (2CP4MBA) is an aryl benzoate ester featuring a 2-chlorophenyl group attached via an ester linkage to a 4-methyl-substituted benzoyl moiety. Its crystal structure, determined via single-crystal X-ray diffraction (XRD), reveals distinct conformational properties influenced by steric and electronic effects. The molecule adopts a twisted geometry, with a dihedral angle of 59.36° between the benzene (phenolic) and benzoyl rings, driven by the ortho-chloro substituent’s steric bulk . This compound is part of a broader class of aryl benzoates studied for substituent effects on crystal packing and intermolecular interactions.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(2-chlorophenyl) 4-methylbenzoate

InChI

InChI=1S/C14H11ClO2/c1-10-6-8-11(9-7-10)14(16)17-13-5-3-2-4-12(13)15/h2-9H,1H3

InChI Key

SHDNIUHQTKMTGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Dihedral Angles

The conformational flexibility of 2CP4MBA is critically influenced by substituent positioning. Comparisons with related aryl benzoates highlight key differences:

Compound Dihedral Angle (Phenolic vs. Benzoyl Rings) Key Substituents Reference
2CP4MBA 59.36° 2-Cl, 4-CH₃
3-Chlorophenyl 4-methylbenzoate (3CP4MBA) 71.75° 3-Cl, 4-CH₃
4-Chlorophenyl 4-methylbenzoate (4CP4MBA) 63.89° 4-Cl, 4-CH₃
2-Methylphenyl 4-methylbenzoate (2MP4MBA) 73.04° 2-CH₃, 4-CH₃
  • Key Insight : The ortho-chloro group in 2CP4MCA induces greater twisting compared to para-substituted analogs (e.g., 4CP4MBA). However, meta-substitution (3CP4MBA) results in the largest dihedral angle due to altered steric interactions .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differ significantly between 2CP4MBA and ionic analogs. For example:

  • 2CP4MBA : Lacks classical hydrogen bonds due to its neutral ester structure. Packing is dominated by van der Waals forces and Cl···π interactions .
  • N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium 4-methylbenzoate : Features O—H···O (2.70 Å) and N—H···O (2.78 Å) hydrogen bonds, which stabilize the ionic crystal lattice .

Bond Length Variations

Comparative bond lengths highlight electronic effects:

  • C12–O2 (ester carbonyl) : 1.248 Å in 2CP4MBA vs. 1.292 Å in a related chloroprenaline-oxalate complex, suggesting stronger resonance stabilization in the ester .
  • C9–N1 (amine) : 1.507 Å in the aminium salt vs. 1.473 Å in neutral analogs, reflecting protonation-induced elongation .

Theoretical Frameworks

The graph set analysis (Etter’s methodology) explains hydrogen-bonding motifs in ionic analogs, classifying interactions as D (donor) or A (acceptor) patterns. For example, the aminium salt’s N—H···O and O—H···O bonds form a R₂²(8) motif, indicative of a cyclic dimer .

Data Tables

Table 1: Key Structural Parameters

Parameter 2CP4MBA 3CP4MBA Aminium Salt
Dihedral Angle (°) 59.36 71.75 N/A*
C=O Bond Length (Å) 1.21 1.22 1.248 (ester)
Hydrogen Bond Length (Å) N/A N/A 2.70 (O—H···O)

*The aminium salt’s geometry is dominated by ionic H-bonding rather than aryl ring twisting.

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